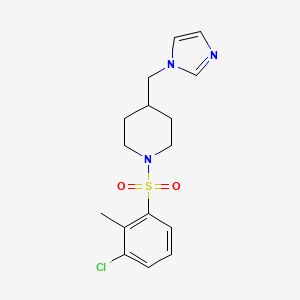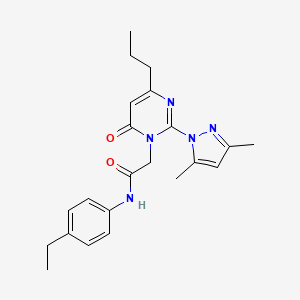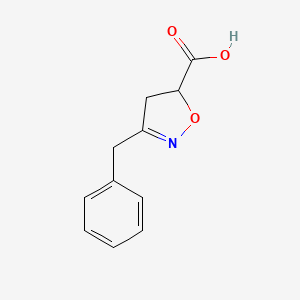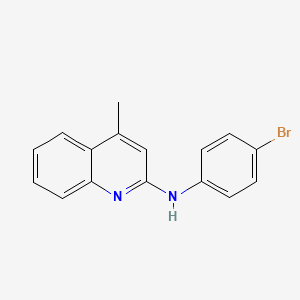
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5S2 and its molecular weight is 456.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A variety of related compounds, such as 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamides, were synthesized using microwave irradiation. This method offers an environmentally benign procedure with increased reaction rates and better yields. These compounds exhibited significant antibacterial and antifungal activities against various strains, suggesting their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).
Antimicrobial and Antifungal Evaluation
Another study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. The synthesized compounds, including chromene derivatives, showed promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Biological Evaluation of Coumarin Derivatives
A series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives were synthesized and their biological properties estimated. This work emphasizes the potential therapeutic applications of such compounds, including their antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemosensor Applications
Research on N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide demonstrated its potential as a highly selective fluorescence chemosensor. This compound exhibited an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, indicating its utility in detecting these ions with high sensitivity and selectivity (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrobenzenesulfonyl chloride to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide. This compound is then reduced to N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide, which is reacted with 4-(4-oxo-4H-chromen-3-yl)benzoic acid to form the final product.", "Starting Materials": [ "5-ethyl-1,3,4-thiadiazol-2-amine", "4-nitrobenzenesulfonyl chloride", "4-(4-oxo-4H-chromen-3-yl)benzoic acid" ], "Reaction": [ "5-ethyl-1,3,4-thiadiazol-2-amine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide.", "The nitro group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as iron and hydrochloric acid to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide.", "N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide is then reacted with 4-(4-oxo-4H-chromen-3-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
CAS-Nummer |
899351-47-4 |
Produktname |
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide |
Molekularformel |
C20H16N4O5S2 |
Molekulargewicht |
456.49 |
IUPAC-Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H16N4O5S2/c1-2-17-22-23-20(30-17)24-31(27,28)13-9-7-12(8-10-13)21-19(26)15-11-29-16-6-4-3-5-14(16)18(15)25/h3-11H,2H2,1H3,(H,21,26)(H,23,24) |
InChI-Schlüssel |
QODWWQBLAUHLKO-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)


![Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2539833.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)
![N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2539837.png)


![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)
![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)